N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H9ClFN3O2S and its molecular weight is 325.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole and pyrimidine ring system. Its structure allows for various substitutions that can enhance biological activity. The presence of a chloro and fluorine substituent on the phenyl ring is particularly noteworthy as these groups can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. Specifically, this compound has demonstrated promising results in inhibiting cancer cell proliferation.
- Topoisomerase II Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells. Molecular docking studies suggest that this compound fits well into the active site of topoisomerase II, indicating a strong binding affinity .
- Cell Cycle Disruption : In vitro experiments on A549 lung cancer cells revealed that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis compared to control groups. This suggests that it effectively disrupts normal cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, compounds in the thiazolo[3,2-a]pyrimidine class have shown antimicrobial activity against various bacterial strains. Studies indicate that derivatives with specific substituents can exhibit enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound compared to other related compounds:
Compound | Activity | IC50 (μM) | Target |
---|---|---|---|
Compound 1 | Topoisomerase II Inhibitor | 0.15 | A549 Cells |
Compound 2 | Antibacterial | 0.20 | E. coli |
Compound 3 | Apoptosis Inducer | 0.10 | A549 Cells |
Study 1: Anticancer Efficacy
In a study published in early 2023, researchers synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their anticancer efficacy against multiple cell lines. The compound demonstrated superior activity with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Study 2: Antimicrobial Properties
Another study assessed the antimicrobial properties of several thiazolo[3,2-a]pyrimidines against clinical isolates of bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2S/c14-9-5-7(15)1-2-10(9)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFXDLSHWPSHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.